5-(Biotinamido)pentylazide
Overview
Description
5-(Biotinamido)pentylazide is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of 5-(Biotinamido)pentylazide involves the use of click chemistry . It is an alkyl chain-based PROTAC linker, which means it can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of 5-(Biotinamido)pentylazide is C15H26N6O2S . Its molecular weight is 354.47 . The InChi Key is HGHJIFNOKMTXHY-OBJOEFQTSA-N .Chemical Reactions Analysis
5-(Biotinamido)pentylazide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The exact mass of 5-(Biotinamido)pentylazide is 354.18 . The elemental analysis shows that it contains C, 50.83; H, 7.39; N, 23.71; O, 9.03; S, 9.04 .Scientific Research Applications
Synthesis of PROTACs
“5-(Biotinamido)pentylazide” is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This application is particularly useful in the field of drug discovery, where PROTACs can be used to degrade disease-causing proteins.
Click Chemistry Reagent
“5-(Biotinamido)pentylazide” is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a powerful tool for creating complex molecular architectures from simpler precursors. It’s widely used in bioconjugation, labeling, and targeted drug delivery.
Mechanism of Action
Target of Action
5-(Biotinamido)pentylazide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of 5-(Biotinamido)pentylazide are therefore the proteins that are intended to be degraded by the PROTACs it helps to form.
Mode of Action
5-(Biotinamido)pentylazide acts as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway affected by 5-(Biotinamido)pentylazide is the ubiquitin-proteasome system . By forming PROTACs that target specific proteins for degradation, 5-(Biotinamido)pentylazide indirectly influences the levels of these proteins within the cell. The downstream effects of this can vary widely depending on the specific proteins being targeted.
Result of Action
The result of 5-(Biotinamido)pentylazide’s action is the formation of PROTACs that can selectively degrade target proteins . This can have a wide range of molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of 5-(Biotinamido)pentylazide can be influenced by various environmental factors. For example, the efficiency of the CuAAc and SPAAC reactions it participates in can be affected by the presence of copper ions and the pH of the solution . Additionally, the stability of the PROTACs it forms can be influenced by factors such as temperature and the presence of proteases .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJIFNOKMTXHY-OBJOEFQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biotinamido)pentylazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.